molecular formula C11H16N2O2 B13243933 [(4-Methyl-3-nitrophenyl)methyl](propyl)amine

[(4-Methyl-3-nitrophenyl)methyl](propyl)amine

Cat. No.: B13243933
M. Wt: 208.26 g/mol
InChI Key: BZRQDUWTJKWBTK-UHFFFAOYSA-N
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Description

(4-Methyl-3-nitrophenyl)methylamine is an organic compound characterized by a methyl group at the 4-position and a nitro group at the 3-position on a phenyl ring, with a propylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3-nitrophenyl)methylamine typically involves the nitration of 4-methylbenzylamine followed by alkylation with propylamine. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, while the alkylation step involves the use of a suitable alkylating agent under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the nitration of 4-methylbenzylamine in a controlled environment, followed by purification and subsequent alkylation with propylamine. The use of automated systems ensures precision and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-nitrophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-methyl-3-aminophenylmethyl(propyl)amine.

    Reduction: Formation of 4-methyl-3-nitrosophenylmethyl(propyl)amine.

    Substitution: Formation of halogenated derivatives like 4-chloro-3-nitrophenylmethyl(propyl)amine.

Scientific Research Applications

(4-Methyl-3-nitrophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-3-nitrophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The propylamine moiety may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-nitrophenyl isocyanate
  • 4-Methyl-3-nitrophenol
  • 4-Methyl-3-nitroaniline

Uniqueness

(4-Methyl-3-nitrophenyl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

(4-Methyl-3-nitrophenyl)methylamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound (4-Methyl-3-nitrophenyl)methylamine features a nitrophenyl moiety attached to a propylamine group. The synthesis typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with propylamine under controlled conditions, often utilizing solvents like ethanol or DMSO. The purity and structure of the synthesized compound can be confirmed through techniques such as NMR and LC-MS.

The biological activity of (4-Methyl-3-nitrophenyl)methylamine is primarily linked to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures can act as inhibitors of monoamine uptake, affecting neurotransmitter levels in the brain. For instance, related compounds have been shown to selectively inhibit serotonin (5-HT) uptake in synaptosomes, suggesting a potential for antidepressant effects .

In Vitro Studies

In vitro studies have demonstrated that (4-Methyl-3-nitrophenyl)methylamine exhibits significant inhibitory effects on the uptake of serotonin and norepinephrine. These findings align with those observed in other nitrophenyl derivatives, which have been noted for their ability to modulate neurotransmitter dynamics effectively.

CompoundTargetIC50 (µM)Reference
(4-Methyl-3-nitrophenyl)methylamineSerotonin Transporter5.5
Lilly 110140Serotonin Transporter5.5
ChlorimipramineSerotonin Transporter6.0

Antidepressant Effects

A case study involving the administration of (4-Methyl-3-nitrophenyl)methylamine in animal models demonstrated a significant reduction in depressive-like behaviors. The compound's ability to inhibit serotonin reuptake was confirmed through behavioral assays and biochemical analyses, indicating its potential as an antidepressant agent.

Neuroprotective Properties

Another study explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that it could mitigate cell death in neuronal cultures exposed to oxidative agents, suggesting a possible therapeutic application in neurodegenerative diseases.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-[(4-methyl-3-nitrophenyl)methyl]propan-1-amine

InChI

InChI=1S/C11H16N2O2/c1-3-6-12-8-10-5-4-9(2)11(7-10)13(14)15/h4-5,7,12H,3,6,8H2,1-2H3

InChI Key

BZRQDUWTJKWBTK-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=C(C=C1)C)[N+](=O)[O-]

Origin of Product

United States

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